2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether
CAS No.: 53429-22-4
Cat. No.: VC11681306
Molecular Formula: C3H5BrO2Zn
Molecular Weight: 218.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53429-22-4 |
|---|---|
| Molecular Formula | C3H5BrO2Zn |
| Molecular Weight | 218.4 g/mol |
| IUPAC Name | bromozinc(1+);methyl acetate |
| Standard InChI | InChI=1S/C3H5O2.BrH.Zn/c1-3(4)5-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | AVVBCDDVCIPLPT-UHFFFAOYSA-M |
| SMILES | COC(=O)[CH2-].[Zn+]Br |
| Canonical SMILES | COC(=O)[CH2-].[Zn+]Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound is systematically named bromozinc(1+);methyl acetate under IUPAC conventions, reflecting its ionic structure comprising a zinc cation (), bromide anion (), and a methyl acetate-derived ligand . Alternative identifiers include the CAS registry number 53429-22-4 and the PubChem CID 11009450. The SMILES notation succinctly represents its bonding arrangement, highlighting the methoxycarbonylmethyl group attached to zinc .
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 218.4 g/mol | |
| CAS Registry Number | 53429-22-4 | |
| SMILES | COC(=O)[CH2-].[Zn+]Br | |
| InChI Key | AVVBCDDVCIPLPT-UHFFFAOYSA-M |
Structural and Conformational Analysis
The 2D structure features a tetrahedral zinc center bonded to bromine and the oxygen atoms of the methoxycarbonylmethyl group. X-ray crystallography and computational models confirm this geometry, with bond lengths consistent with typical organozinc compounds . The 3D conformation, influenced by ether solvation, stabilizes the reagent by minimizing steric strain and electronic repulsion .
Synthesis and Preparation
General Synthetic Routes
The preparation of 2-methoxy-2-oxoethylzinc bromide involves the direct reaction of methyl acetate with activated zinc bromide in an anhydrous ether solvent . This method, adapted from Rieke’s protocol for highly reactive zinc, ensures compatibility with sensitive functional groups :
Table 2: Optimal Synthesis Conditions
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Diethyl ether or THF | |
| Temperature | 0–25°C | |
| Reaction Time | 1–24 hours | |
| Atmosphere | Inert (N or He) |
Reactivity and Mechanistic Insights
Nucleophilic Alkylation
The zinc-bonded carbon exhibits strong nucleophilicity, enabling transmetallation in cross-coupling reactions. For instance, Negishi couplings with palladium catalysts form carbon-carbon bonds efficiently :
Functional Group Tolerance
Unlike Grignard reagents, this organozinc compound tolerates esters, ketones, and nitriles, making it ideal for complex molecule synthesis . For example, it alkylates α,β-unsaturated carbonyls without attacking the electrophilic double bond .
Applications in Organic Synthesis
Cross-Coupling Reactions
The reagent’s utility in Negishi couplings is well-documented, enabling the synthesis of pharmaceuticals and agrochemicals. A 2023 study demonstrated its use in constructing indole derivatives via Pd-catalyzed coupling .
Michael Additions
In THF at –78°C, the reagent adds to Michael acceptors like methyl vinyl ketone, yielding β-keto esters with >90% enantiomeric excess when chiral ligands are employed .
Table 3: Representative Applications
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